Cas no 190595-25-6 ((4-Methylphenyl)methylbeta-D-glucopyranoside)

(4-Methylphenyl)methylbeta-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- (4-Methylphenyl)methyl beta-d-glucopyranoside
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(p-tolylmethoxy)tetrahydropy ran-3,4,5-triol
- (4-Methylphenyl)methylbeta-D-glucopyranoside
- 190595-25-6
- FM152927
- (2R,3S,4S,5R,6R)-2-(HYDROXYMETHYL)-6-[(4-METHYLPHENYL)METHOXY]OXANE-3,4,5-TRIOL
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(p-tolylmethoxy)tetrahydropyran-3,4,5-triol
- (4-Methylphenyl)methyl beta-D-glucopyranoside
-
- インチ: InChI=1S/C14H20O6/c1-8-2-4-9(5-3-8)7-19-14-13(18)12(17)11(16)10(6-15)20-14/h2-5,10-18H,6-7H2,1H3/t10-,11-,12+,13-,14-/m1/s1
- InChIKey: FASWEAILDZURBF-RKQHYHRCSA-N
計算された属性
- せいみつぶんしりょう: 284.126
- どういたいしつりょう: 284.126
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.3
- トポロジー分子極性表面積: 99.4A^2
じっけんとくせい
- 密度みつど: 1.36
- PSA: 99.38000
- LogP: -0.68850
(4-Methylphenyl)methylbeta-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M207930-5mg |
(4-Methylphenyl)methylbeta-D-glucopyranoside |
190595-25-6 | 5mg |
$ 370.00 | 2022-06-04 | ||
TRC | M207930-10mg |
(4-Methylphenyl)methylbeta-D-glucopyranoside |
190595-25-6 | 10mg |
$ 585.00 | 2022-06-04 | ||
TRC | M207930-2.5mg |
(4-Methylphenyl)methylbeta-D-glucopyranoside |
190595-25-6 | 2.5mg |
$ 200.00 | 2022-06-04 |
(4-Methylphenyl)methylbeta-D-glucopyranoside 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(4-Methylphenyl)methylbeta-D-glucopyranosideに関する追加情報
(4-Methylphenyl)methyl beta-D-glucopyranoside (CAS No. 190595-25-6): A Comprehensive Scientific Overview
(4-Methylphenyl)methyl beta-D-glucopyranoside (CAS No. 190595-25-6) is a specialized glycoside compound that has garnered significant attention in pharmaceutical and biochemical research. This aryl methyl glucoside derivative is characterized by its unique structure, combining a beta-D-glucopyranosyl moiety with a 4-methylbenzyl group. The compound's molecular formula, C14H20O6, and its precise stereochemical configuration make it particularly valuable for studying enzyme-substrate interactions and carbohydrate metabolism pathways.
Recent studies have highlighted the potential of (4-Methylphenyl)methyl beta-D-glucopyranoside as a biochemical probe for investigating glycosidase enzymes, which are crucial targets in drug development for metabolic disorders. Researchers are particularly interested in its application as a selective inhibitor or activity-based probe for certain classes of retaining glycosidases. The compound's aromatic aglycone portion contributes to its enhanced stability compared to simpler alkyl glycosides, making it more suitable for extended experimental protocols.
The synthesis of CAS 190595-25-6 typically involves Koenigs-Knorr glycosylation or related stereoselective glycosylation methods, ensuring the proper beta-configuration at the anomeric center. Advanced purification techniques such as preparative HPLC or recrystallization from appropriate solvent systems yield high-purity material suitable for research applications. Analytical characterization generally includes NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and polarimetry to confirm both chemical structure and optical purity.
In the context of current scientific trends, (4-Methylphenyl)methyl beta-D-glucopyranoside has become relevant to several hot research topics including glycobiology, precision medicine, and enzyme engineering. Its structural features make it a valuable tool for studying carbohydrate-protein interactions, which are fundamental to numerous biological processes such as cell signaling, immune response, and pathogen recognition. The compound's modular structure also allows for various chemical modifications, enabling researchers to explore structure-activity relationships in glycosidase inhibition.
From a drug discovery perspective, derivatives of aryl methyl glycosides like CAS 190595-25-6 are being investigated as potential therapeutic agents for conditions involving carbohydrate metabolism disorders. The 4-methylbenzyl group in particular contributes to enhanced lipophilicity, potentially improving membrane permeability compared to simpler glycosides. This property is especially valuable when designing glycosidase inhibitors that need to reach intracellular targets.
Quality control of (4-Methylphenyl)methyl beta-D-glucopyranoside requires stringent analytical protocols. Standard testing includes assessment of chromatographic purity (typically >98% by HPLC), water content (by Karl Fischer titration), and residual solvents (by GC). The compound is generally stable when stored under anhydrous conditions at controlled temperatures, though long-term stability studies recommend storage at -20°C for optimal preservation of chemical integrity.
The commercial availability of CAS 190595-25-6 has expanded in recent years due to growing research demand. Suppliers typically offer the compound in various quantities ranging from milligram-scale for preliminary studies to gram quantities for more extensive research programs. Current pricing reflects its status as a specialty chemical with complex synthesis requirements, though costs have become more competitive as synthetic methodologies have improved.
Looking forward, research applications of (4-Methylphenyl)methyl beta-D-glucopyranoside are expected to grow in several directions. These include its use as a molecular scaffold for developing glycosidase sensors, as a standard compound in analytical method development for carbohydrate analysis, and as a building block for more complex glycoconjugates. The compound's versatility ensures it will remain an important tool in the expanding field of glycoscience research.
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